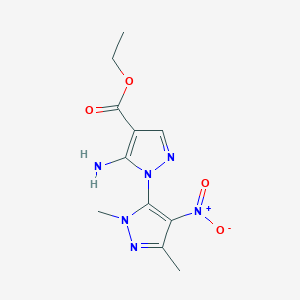
4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole, or CMTO, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, containing both a thiophene ring and an oxazole ring, and is structurally related to the thiophene-2-carboxaldehyde (T2CA) family of compounds. It is a versatile compound, used in a variety of research applications, including drug development, organic synthesis, and nanomaterials.
Applications De Recherche Scientifique
CMTO has a wide range of scientific research applications. It has been used in the development of novel drugs, as well as in the synthesis of organic compounds. It has also been used in the synthesis of nanomaterials, such as nanotubes, nanowires, and nanoparticles. In addition, CMTO has been used in the synthesis of polymers and in the fabrication of sensors.
Mécanisme D'action
The mechanism of action of CMTO is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, thereby preventing the breakdown of drugs in the body. This can be beneficial in the development of novel drugs, as it allows for increased bioavailability of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMTO are not yet fully understood. However, it is believed to have a number of beneficial effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. In addition, CMTO has been shown to have an inhibitory effect on the enzymes involved in the metabolism of drugs, which can be beneficial in the development of novel drugs.
Avantages Et Limitations Des Expériences En Laboratoire
CMTO has a number of advantages for laboratory experiments. It is a versatile compound, which can be used in a variety of research applications, including drug development, organic synthesis, and nanomaterials. In addition, it is relatively easy to synthesize, and can be synthesized in a variety of ways. However, there are also some limitations to using CMTO in laboratory experiments. For example, it is not yet fully understood how it works, and it is not yet known what its long-term effects are.
Orientations Futures
There are a number of potential future directions for CMTO research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be done into its potential use in the development of novel drugs, as well as its potential use in the synthesis of polymers and nanomaterials. Finally, further research could be done into its potential use in the fabrication of sensors and other devices.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-4-6-5-11-8(10-6)7-2-1-3-12-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMYYMAMKHZVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368887 | |
| Record name | 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54679-74-2 | |
| Record name | 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1621301.png)


![3-[2-(4-Methylphenyl)acetyl]benzonitrile](/img/structure/B1621308.png)
![3-[2-(3-Chlorophenyl)acetyl]benzonitrile](/img/structure/B1621309.png)

![1-[(5-Bromopentyl)oxy]-4-chlorobenzene](/img/structure/B1621311.png)
![2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde](/img/structure/B1621312.png)




